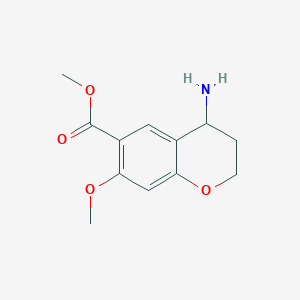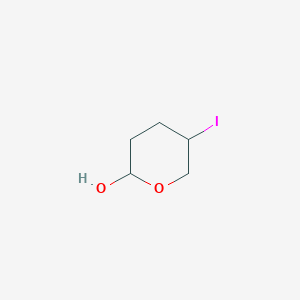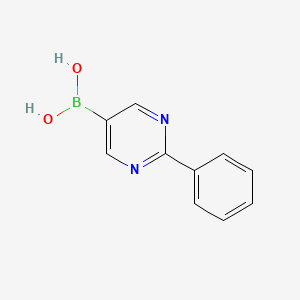
Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride is a chemical compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid, sodium hydroxide, etc.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Hydrolysis: Carboxylic acid derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Methyl 4-amino-7-methoxychromane-6-carboxylate: The free base form of the compound without the hydrochloride salt.
4-amino-7-methoxychromane-6-carboxylic acid: The carboxylic acid derivative of the compound.
7-methoxychromane-6-carboxylate derivatives: Various derivatives with different substituents on the chromane ring.
Uniqueness
Methyl 4-amino-7-methoxychromane-6-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the amino, methoxy, and carboxylate groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
methyl 4-amino-7-methoxy-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-15-10-6-11-7(9(13)3-4-17-11)5-8(10)12(14)16-2/h5-6,9H,3-4,13H2,1-2H3 |
InChI 键 |
OMWOBOVKEXLYFZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(CCOC2=C1)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)
![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)
![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)







